molecular formula C13H9N3O B13367055 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 16081-87-1

2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13367055
CAS No.: 16081-87-1
M. Wt: 223.23 g/mol
InChI Key: RBDYHBPVYQQYJK-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Medicinal Chemistry

Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are fundamental building blocks in medicinal chemistry. Their prevalence in nature is exemplified by their presence in essential biomolecules like nucleic acids, vitamins, and alkaloids. nih.gov In fact, a significant portion of FDA-approved drugs feature a nitrogen-containing heterocyclic core, highlighting their importance in drug design and development. nih.govrsc.org The unique chemical properties imparted by the nitrogen atom, such as its ability to form hydrogen bonds and act as a basic center, allow these compounds to interact with biological targets with high specificity and affinity. rsc.org This versatility has made them indispensable scaffolds for the development of drugs targeting a wide range of diseases.

Overview of the Pyrido[2,3-d]pyrimidine (B1209978) Core Structure

The pyrido[2,3-d]pyrimidine scaffold is a fused bicyclic system composed of a pyridine (B92270) ring merged with a pyrimidine (B1678525) ring. researchgate.net This arrangement of nitrogen atoms within the dual-ring structure creates a unique electronic and steric environment, making it a "privileged scaffold" in medicinal chemistry. The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of a variety of therapeutic agents. The specific arrangement of nitrogen atoms in the pyrido[2,3-d]pyrimidine core allows for diverse substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activities. mdpi.com

Current Research Focus and Therapeutic Potential of Pyrido[2,3-d]pyrimidines

The therapeutic potential of the pyrido[2,3-d]pyrimidine class of compounds is extensive and continues to be an active area of research. Derivatives of this scaffold have been investigated for a wide array of pharmacological activities.

Table 1: Investigated Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives

Therapeutic Area Biological Target/Activity
Anticancer Kinase inhibition (e.g., EGFR, RIPK2), Dihydrofolate reductase (DHFR) inhibition
Antimicrobial Antibacterial and antifungal activities
Anti-inflammatory Inhibition of inflammatory pathways
Antiviral Activity against various viruses

A significant focus of current research is on the development of pyrido[2,3-d]pyrimidine derivatives as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrido[2,3-d]pyrimidine scaffold has proven to be an effective template for designing inhibitors of various kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Receptor-Interacting Protein Kinase 2 (RIPK2). nih.govnih.gov For example, new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential inhibitors of both wild-type and mutant forms of EGFR, which are important targets in non-small cell lung cancer. nih.gov

Furthermore, the structural similarity of the pyrido[2,3-d]pyrimidine core to purines, the building blocks of DNA and RNA, has led to the investigation of these compounds as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. This has opened up avenues for their potential use as anticancer and antimicrobial agents. The ongoing exploration of this versatile scaffold promises to yield new and effective therapeutic agents for a variety of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16081-87-1

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

2-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17)

InChI Key

RBDYHBPVYQQYJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

Synthetic Methodologies for 2 Phenylpyrido 2,3 D Pyrimidin 4 3h One and Its Analogues

Established Synthetic Routes to the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Scaffold

Traditional methods for synthesizing the pyrido[2,3-d]pyrimidine (B1209978) core, including the 2-phenyl substituted variant, have historically relied on well-established cyclization and transformation reactions. These routes often involve multiple steps and begin with functionalized pyridine (B92270) or pyrimidine (B1678525) precursors.

Cyclization Reactions from Aminonicotinate Precursors

A foundational approach to the pyrido[2,3-d]pyrimidine skeleton involves the cyclization of 2-aminonicotinate derivatives. For instance, o-aminonicotinonitrile can be subjected to acylation or thioacylation, followed by an intramolecular heterocyclization to yield the desired fused ring system. rsc.orgnih.gov This strategy leverages the reactivity of the ortho-amino and cyano groups on the pyridine ring.

One common pathway begins with the reaction of 2-amino-3-cyanopyridines with reagents like formamide (B127407) or phenylisothiocyanate. researchgate.net For example, reacting a suitably substituted 2-amino-3-cyanopyridine (B104079) with benzoyl chloride in pyridine can lead to the formation of the this compound structure after cyclization. nih.gov The general mechanism involves the initial formation of an amidine or thioamide, which then undergoes intramolecular cyclization onto the cyano group, followed by tautomerization to the stable pyrimidinone ring.

Multi-Step Conversions and Chemical Transformations

Multi-step syntheses provide a versatile platform for constructing complex pyrido[2,3-d]pyrimidine derivatives. These sequences often start with a pre-formed pyrimidine ring, onto which the pyridine ring is annulated. A widely used precursor is 6-aminouracil (B15529) or its derivatives. nih.gov

For example, the synthesis can commence with the condensation of 6-aminouracil with an α,β-unsaturated ketone (chalcone). The reaction between a chalcone (B49325) and 6-aminothiouracil can yield a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative. nih.gov This intermediate can then undergo further transformations. To introduce the 2-phenyl group, one could envision a starting chalcone bearing a phenyl group at the appropriate position. Subsequent chemical modifications, such as desulfurization or substitution reactions at the 2-position, can then be employed to arrive at the final this compound.

Another multi-step approach involves the initial synthesis of a pyrido[2,3-d]pyrimidine-2,4-dione from 2-aminonicotinic acid and urea. nih.gov This dione (B5365651) can be converted to a 2,4-dichloro intermediate using phosphoryl chloride. Subsequent selective reactions, such as nucleophilic substitution at the 4-position followed by reduction or further substitution at the 2-position, can be used to install the desired phenyl group and achieve the target structure. nih.gov

Modern Synthetic Strategies for Pyrido[2,3-d]pyrimidine Derivatives

In recent years, synthetic chemists have focused on developing more efficient, atom-economical, and environmentally friendly methods. These modern strategies often involve one-pot reactions and energy-efficient techniques like microwave irradiation.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecules like pyrido[2,3-d]pyrimidines from simple, readily available starting materials. orgchemres.org These reactions combine three or more reactants in a single vessel, proceeding through a cascade of reactions to form the final product, thus avoiding the need for isolating intermediates. scirp.org

A common MCR for synthesizing the pyrido[2,3-d]pyrimidine scaffold involves the condensation of an aminopyrimidine (such as 6-aminouracil), an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate). nih.govscirp.org To synthesize a 2-phenyl derivative, one might employ benzamidine (B55565) as the amidine component. For instance, a one-pot cyclocondensation of an α,β-unsaturated ester, benzamidine, and malononitrile can provide a multifunctionalized pyrido[2,3-d]pyrimidine with a phenyl group at the 2-position. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reaction rates, increasing yields, and improving product purity. capes.gov.brresearchgate.net The application of microwave irradiation to the synthesis of pyrido[2,3-d]pyrimidines has been shown to dramatically reduce reaction times from hours to minutes. researchgate.netmdpi.com

Many of the one-pot multicomponent reactions described above can be efficiently conducted under microwave irradiation. nih.gov For example, the three-component reaction of aromatic aldehydes, barbituric acid, and 5-amino-2-methylbenzothiazole (B86132) in a mixed solvent system proceeds rapidly under microwave heating to yield pyrido[2,3-d]pyrimidine derivatives in high yields (90-93%) within 5 minutes. capes.gov.br Similarly, reacting 6-aminothiouracil with functionalized building blocks in dimethylformamide under microwave conditions at 150°C can generate the desired pyrido[2,3-d]pyrimidine core in just 25 minutes. mdpi.com This method's efficiency makes it highly attractive for library synthesis and rapid exploration of structure-activity relationships.

Strategies for Derivatization and Functionalization

Once the core this compound scaffold is assembled, further derivatization is often necessary to modulate its properties. Functionalization can be achieved by introducing various substituents onto the pyridine or pyrimidine rings.

Key positions for derivatization include the nitrogen atoms (N3 and N8) and available positions on the pyridine ring (positions 5, 6, and 7). For example, the N3 position of the pyrimidinone ring can be alkylated under basic conditions. nih.gov If the core synthesis leaves a reactive group, such as a chloro or methylthio group at other positions, these can be displaced by nucleophiles like amines to introduce a wide range of substituents. mdpi.com For instance, a 2-methylthio group can be oxidized to a more reactive sulfone, which then allows for the introduction of arylamino substituents at that position. mdpi.com

N-Substitution and Amination Reactions

Functionalization of the nitrogen and carbon atoms of the pyrimidine ring is a primary strategy for creating analogues of the title compound. These reactions typically involve alkylation or arylation at the N-3 position and nucleophilic substitution to introduce amino groups, often at the C-2 and C-4 positions.

N-Substitution Reactions

Alkylation and arylation at the N-3 position of the pyrido[2,3-d]pyrimidin-4(3H)-one core are common methods to introduce structural diversity. A prevalent method involves the reaction of a precursor, such as a 2-substituted-pyrido[2,3-d]oxazin-4-one, with a primary amine. The amine displaces the ring oxygen atom, effectively forming the pyrimidinone ring and incorporating the amine's substituent at the N-3 position. nih.gov This reaction is typically performed in a suitable solvent like glacial acetic acid under reflux conditions. nih.gov For instance, various 2-substituted-pyrido[2,3-d]oxazinones can be refluxed with primary amines, such as 2-(2-phenyl-thiazol-4-yl)-ethylamine, to yield the corresponding N-3 substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov

Another common N-alkylation technique is reductive alkylation, particularly for related diamino-pyrido[2,3-d]pyrimidine scaffolds. This method uses formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride to introduce a methyl group onto a nitrogen atom. nih.govmdpi.com

Table 1: Examples of N-Substitution Reactions on Pyrido[2,3-d]pyrimidine Scaffolds
Starting MaterialReagent(s)Position of SubstitutionProduct DescriptionReference(s)
2-Substituted-pyrido[2,3-d]oxazin-4-onePrimary Amine (e.g., 2-(2-phenyl-thiazol-4-yl)-ethylamine), Glacial Acetic AcidN-33-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one nih.gov
2,4-Diamino-6-aminopyrido[2,3-d]pyrimidineFormaldehyde, Sodium CyanoborohydrideN (exocyclic amino group)N-methylated product nih.govmdpi.com
6-Amino-1-alkyl uracil (B121893)Alkyl Iodide, NaOHN-3 (of uracil precursor)3-Alkyl-6-amino-1-alkyl-uracil nih.gov

Amination Reactions

Amination of the pyrido[2,3-d]pyrimidine core is a critical transformation for synthesizing analogues with potent biological activities, such as kinase inhibitors. nih.gov This is frequently accomplished via nucleophilic aromatic substitution (SNAr) reactions, where leaving groups at the C-2 or C-4 positions are displaced by amines.

A common precursor for these reactions is a 2,4-dichloro-pyrido[2,3-d]pyrimidine intermediate. This intermediate can be synthesized by treating the corresponding dione with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The chlorine atoms at C-2 and C-4 are highly susceptible to substitution by a wide range of primary and secondary amines, including various aliphatic and aromatic amines. nih.gov

Alternatively, a thioxo group at the C-2 position can serve as a precursor for amination. For example, 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives can undergo a nucleophilic attack by hydrazine (B178648) hydrate (B1144303) to yield 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one analogues. nih.gov Similarly, a 2-methylthio group can be oxidized to a more reactive sulfone, which can then be displaced by arylamines to introduce substituents at the C-2 position. mdpi.com

Table 2: Examples of Amination Reactions on the Pyrido[2,3-d]pyrimidine Core
PrecursorReagent(s)Position of AminationReaction TypeProduct DescriptionReference(s)
2,4-Dichloro-pyrido[2,3-d]pyrimidineVarious aliphatic aminesC-2 and/or C-4Nucleophilic Aromatic Substitution2,4-Disubstituted-amino-pyrido[2,3-d]pyrimidine nih.gov
4-Chloro-pyrido[2,3-d]pyrimidin-7(8H)-oneNitrogen nucleophiles (e.g., 2-fluoro-4-iodoaniline)C-4Nucleophilic Aromatic Substitution4-Anilino-pyrido[2,3-d]pyrimidin-7(8H)-one mdpi.commdpi.com
2-Thioxo-pyrido[2,3-d]pyrimidin-4(1H)-oneHydrazine HydrateC-2Nucleophilic Substitution2-Hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one nih.gov
2-Methylthio-pyrido[2,3-d]pyrimidin-7(8H)-one1. Oxidation (to sulfone) 2. ArylamineC-2Nucleophilic Aromatic Substitution2-Arylamino-pyrido[2,3-d]pyrimidin-7(8H)-one mdpi.com

Peripheral Modifications on the Pyrido[2,3-d]pyrimidine Core

Beyond direct modifications of the pyrimidine ring, the synthesis of analogues often involves altering the peripheral substituents on both the pyridine and the C-2 phenyl portions of the molecule. These changes can significantly impact the compound's steric and electronic properties.

Modifications on the C-2 Phenyl Ring

The phenyl group at the C-2 position is a prime site for modification. One advanced strategy is the direct C-H arylation, which allows for the late-stage modification of the core structure. mdpi.com Using a palladium-catalyzed, photoredox-mediated reaction, phenylation can be regioselectively directed to the ortho position(s) of the C-2 phenyl ring. mdpi.com This method utilizes a phenyldiazonium salt as the aryl source and is guided by the chelating effect of the pyrimidine nitrogen atoms. mdpi.comrsc.org

More traditionally, analogues are synthesized by starting with benzaldehyde (B42025) derivatives that already contain the desired substituents. These substituted aldehydes are then used in the initial cyclization reaction to form the pyrido[2,3-d]pyrimidine core, thereby incorporating various functional groups onto the C-2 phenyl ring from the outset. nih.gov

Modifications on the Pyridine Ring

The pyridine portion of the scaffold can also be functionalized at positions C-5, C-6, and C-7. Palladium-catalyzed cross-coupling reactions are effective for this purpose. For example, a 5-bromo-pyrido[2,3-d]pyrimidine can be coupled with an organozinc halide (a Negishi-type coupling) to introduce substituted benzyl (B1604629) groups at the C-5 position. nih.gov

Furthermore, the choice of the initial pyridine-based precursor determines the substitution pattern on the pyridine ring. Starting with a substituted 2-aminonicotinonitrile, for instance, allows for the incorporation of groups like thiophenyl and trifluoromethyl at the C-6 and C-7 positions, respectively. asianpubs.org These groups can then be further elaborated. For example, a nitro group can be introduced at C-6 and subsequently reduced to an amino group, which provides a handle for further functionalization. nih.gov

Table 3: Examples of Peripheral Modification Reactions
Position(s) ModifiedReaction TypeReagent(s) / PrecursorDescription of ModificationReference(s)
C-2 Phenyl (ortho)C-H ArylationPd(OAc)₂, Photoredox initiator, Phenyldiazonium saltDirect phenylation of the C-2 phenyl ring. mdpi.com
C-5Palladium-catalyzed Cross-Coupling5-Bromo-pyrido[2,3-d]pyrimidine, Organozinc halideIntroduction of a substituted benzyl group. nih.gov
C-6Functional Group Transformation6-Nitro-pyrido[2,3-d]pyrimidineReduction of a nitro group to an amino group. nih.gov
C-6, C-7Annulation from PrecursorSubstituted 2-aminonicotinonitrileIncorporation of substituents from the starting pyridine derivative. asianpubs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Pyrido 2,3 D Pyrimidin 4 3h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For the structural confirmation of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and its analogues, both ¹H and ¹³C NMR are crucial.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a representative compound, 7-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-2-hydrazineylpyrido[2,3-d]pyrimidin-4(3H)-one, distinct signals for the aromatic protons of the phenyl and pyridopyrimidine rings, as well as exchangeable protons of the NH and NH₂ groups, are observed. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The aromatic protons of the substituted phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) providing information about the substitution pattern. The protons on the pyridine (B92270) ring of the pyrido[2,3-d]pyrimidine (B1209978) core would also resonate in this region. The NH proton of the pyrimidinone ring and the protons of the hydrazine (B178648) group would appear as exchangeable signals, the positions of which can be confirmed by D₂O exchange experiments.

Table 1: Representative ¹H NMR Data for a Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH/NH₂7.09, 7.33s (exchangeable)-
Aromatic-H7.59dJ value not reported

Note: Data is for a structurally related compound and serves as an illustrative example.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In the case of this compound derivatives, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (C=O) of the pyrimidinone ring, typically in the range of 160-180 ppm. The carbons of the aromatic phenyl and pyridopyrimidine rings would resonate in the region of 110-160 ppm.

For a related 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative, characteristic signals for the C=O and C=S carbons were observed at δ 162.29 and 175.61 ppm, respectively. This demonstrates the utility of ¹³C NMR in identifying key functional groups within the molecule.

Table 2: Representative ¹³C NMR Data for a Pyrido[2,3-d]pyrimidin-4(1H)-one Derivative

Carbon Atom Chemical Shift (δ, ppm)
C=O161.45, 169.46
C=S175.61
Aromatic-CSignals in the aromatic region

Note: Data is for structurally related compounds and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrimidinone ring, typically in the range of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be observed around 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

In a study of a series of 3-phenylpyrido[2,3-d] gencat.catnih.govsapub.orgtriazolo[4,3-a]pyrimidin-5(1H)-one analogues, the IR spectrum of one derivative displayed absorption bands at 1720 cm⁻¹ (C=O) and 3414 cm⁻¹ (NH), which is consistent with the expected values for the pyrimidinone core.

Table 3: Representative IR Absorption Bands for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Functional Group Absorption Range (cm⁻¹)
N-H Stretch3414
C=O Stretch1685 - 1720
C=N / C=C StretchBands in the 1400-1600 region

Note: Data is for structurally related compounds and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₃H₉N₃O), the expected monoisotopic mass is 223.0746 Da. An HRMS analysis would aim to find a molecular ion peak corresponding to this exact mass, providing strong evidence for the proposed molecular formula. For instance, the mass spectrum of a related compound, 7-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, showed a calculated m/z of 277.1175 for [M]+, with the found value being 277.1177, confirming its molecular formula.

Table 4: Expected HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da) Ion Type
C₁₃H₉N₃O223.0746[M+H]⁺ or [M]⁺

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For this compound (C₁₃H₉N₃O), the theoretical elemental composition would be calculated as follows:

Table 5: Theoretical Elemental Composition of this compound

Element Percentage (%)
Carbon (C)69.95
Hydrogen (H)4.06
Nitrogen (N)18.82
Oxygen (O)7.17

In a published study on a related compound, 7-amino-5-(3-chlorophenyl)-4-oxo-2-methythio-3H-pyrido[2,3-d]pyrimidin-6-carbonitrile, the calculated elemental analysis was C, 52.4; H, 2.9; N, 20.37%. The found values were C, 52.46; H, 3.12; N, 20.16%, showing good agreement and confirming the composition of the synthesized molecule.

Biological Activities and Pharmacological Targets of 2 Phenylpyrido 2,3 D Pyrimidin 4 3h One Derivatives

Anticancer Research Applications

The primary therapeutic application explored for 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives is in the field of anticancer research. These compounds have been shown to exhibit potent activity against various cancer cell lines and to inhibit key enzymes involved in cancer cell proliferation and survival. researchgate.netresearchgate.net

A crucial step in the evaluation of potential anticancer agents is the assessment of their cytotoxic effects against a panel of human cancer cell lines. Derivatives of the this compound scaffold have been subjected to extensive in vitro screening, demonstrating a broad spectrum of activity.

One study detailed the synthesis of a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and evaluated their anticancer activity against four human tumor cell lines: lung cancer (A-549), prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MCF-7). nih.gov Several tetracyclic derivatives, such as compounds 8a , 8b , and 8d , exhibited potent cytotoxic activity. nih.gov Specifically, compounds 8a and 8d were found to be twice as potent as the reference drug erlotinib (B232) against the PC-3 prostate cancer cell line. nih.gov Compound 8d was also equipotent to erlotinib against the A-549 lung cancer cell line. nih.gov

In another investigation, newly synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives were tested against MCF-7 and liver cancer (HepG2) cell lines. rsc.org Compounds 4 and 11 from this series showed remarkable cytotoxicity, with IC50 values of 0.57 µM and 1.31 µM against MCF-7 cells, and 1.13 µM and 0.99 µM against HepG2 cells, respectively. rsc.org Further studies on a different series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives also confirmed cytotoxic activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 8aA-549Lung16.2 nih.gov
Compound 8aPC-3Prostate7.98 nih.gov
Compound 8bA-549Lung16.0 nih.gov
Compound 8dA-549Lung7.23 nih.gov
Compound 8dPC-3Prostate7.12 nih.gov
Compound 4MCF-7Breast0.57 rsc.org
Compound 4HepG2Liver1.13 rsc.org
Compound 11MCF-7Breast1.31 rsc.org
Compound 11HepG2Liver0.99 rsc.org
Erlotinib (Reference)A-549Lung6.53 nih.gov
Erlotinib (Reference)PC-3Prostate11.05 nih.gov

Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways controlling cell growth, differentiation, and apoptosis. nih.gov Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrido[2,3-d]pyrimidine core has been identified as a privileged scaffold for designing inhibitors of various protein kinases. researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC). ekb.eg While first-generation EGFR inhibitors are effective, their efficacy is often limited by the emergence of resistance, commonly through a threonine-to-methionine substitution at position 790 (T790M). ekb.eg

The this compound scaffold has been specifically utilized in the design of novel inhibitors targeting both wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant. nih.govnih.gov In one study, a series of derivatives were synthesized, and the most active compounds from cytotoxicity screening were evaluated for their EGFR inhibitory activity. nih.govnih.gov Compound 8a demonstrated the highest inhibitory activity, with IC50 values of 0.099 µM against EGFRWT and 0.123 µM against EGFRT790M. nih.govnih.gov Another related study on modified pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified compound 7a as a remarkable inhibitor, with IC50 values of 0.029 µM and 0.055 µM against EGFRWT and EGFRT790M, respectively, which was more potent than the reference drug erlotinib. researchgate.net

CompoundEGFRWT IC50 (µM)EGFRT790M IC50 (µM)Reference
Compound 8a0.0990.123 nih.govnih.gov
Compound 7a0.0290.055 researchgate.net
Erlotinib (Reference)0.0510.094 researchgate.net

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its overactivation is common in human cancers. mdpi.comnih.gov Targeting both PI3K and mTOR simultaneously is a promising strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors. mdpi.com

Research has identified derivatives of the pyrido[2,3-d]pyrimidine scaffold as potent dual PI3K/mTOR inhibitors. nih.gov One study identified novel and potent dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. nih.gov Another comprehensive study focused on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines (an isomer of the [2,3-d] scaffold) and identified several compounds with nanomolar IC50 values against PI3Kα and potent dual activity against mTOR. mdpi.com For instance, the reference compound 1 in that study inhibited PI3Kα and mTOR with IC50 values of 19 nM and 37 nM, respectively. mdpi.com Further modifications led to compounds like 5 , 19 , and 21 , which retained potent dual inhibitory profiles. mdpi.com Additionally, the compound Voxtalisib, which features a pyrido[2,3-d]pyrimidin-7-one core, has been investigated in clinical trials as a dual PI3K/mTOR inhibitor. nih.gov

CompoundScaffold TypePI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Compound 1Pyrido[3,2-d]pyrimidine1937 mdpi.com
Compound 5Pyrido[3,2-d]pyrimidine333 mdpi.com
Compound 19Pyrido[3,2-d]pyrimidine1090 mdpi.com
Compound 21Pyrido[3,2-d]pyrimidine10120 mdpi.com
VoxtalisibPyrido[2,3-d]pyrimidin-7-oneDual PI3K/mTOR Inhibitor nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a fundamental aspect of cancer. researchgate.net CDK4, in complex with cyclin D, controls the transition from the G1 to the S phase of the cell cycle. researchgate.net The pyrido[2,3-d]pyrimidine scaffold is a well-established core for potent CDK inhibitors. researchgate.net

The FDA-approved drug Palbociclib, a highly selective inhibitor of CDK4 and CDK6, is based on a pyrido[2,3-d]pyrimidin-7-one template. researchgate.netmdpi.com Research has shown that introducing specific substituents to this core can confer excellent selectivity for CDK4 over other kinases. researchgate.net Furthermore, studies on other pyrido[2,3-d]pyrimidine derivatives have demonstrated that their cytotoxic and pro-apoptotic effects are, at least in part, mediated by the inhibition of CDK4/6. researchgate.netnih.gov For instance, compounds 6b and 8d from one study were found to induce apoptosis in cancer cells in addition to inhibiting CDK4/6. researchgate.netnih.gov More recently, new pyridopyrimidine derivatives have been reported to act as dual inhibitors of both EGFR and CDK4/cyclin D1, highlighting the versatility of this scaffold in targeting multiple oncogenic pathways. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play important roles in cell growth, proliferation, and angiogenesis. The aberrant activation of PDGFRβ has been implicated in various cancers. While less extensively studied for the this compound scaffold compared to EGFR or CDK4, there is evidence linking this chemical class to PDGFRβ inhibition. A review on the anticancer properties of pyrido[2,3-d]pyrimidines identified a potent anticancer molecule based on this scaffold that was shown to inhibit PDGFRβ, in addition to EGFR and CDK4/Cyclin D1 kinases. This suggests that certain derivatives of this class may function as multi-targeted kinase inhibitors, a desirable attribute for overcoming drug resistance and improving therapeutic outcomes.

Cellular and Molecular Mechanisms of Anticancer Effects

Derivatives of this compound have emerged as a promising class of anticancer agents, exerting their effects through the intricate modulation of cellular and molecular pathways that govern cell proliferation and survival.

A fundamental mechanism by which these compounds exhibit anticancer activity is through the disruption of the normal cell cycle, leading to arrest at specific checkpoints. This prevents the uncontrolled proliferation characteristic of cancer cells. Research has shown that various derivatives can halt cell cycle progression at the G1, pre-G1, or G2/M phases.

For instance, certain pyrido[2,3-d] rjptonline.orgekb.egresearchgate.nettriazolo[4,3-a]pyrimidine derivatives have been shown to induce cell cycle arrest in the G1 phase. rjptonline.orgrsc.org One particularly potent compound, 4-(3-acetyl-5-oxo-6-phenyl-8-(thiophen-2-yl)pyrido[2,3-d] rjptonline.orgekb.egresearchgate.nettriazolo[4,3-a]pyrimidin-1(5H)-yl)benzenesulfonamide, was found to cause this G1 arrest in PC-3 prostate cancer cells, a mechanism at least partially attributed to an enhanced expression of the cell cycle inhibitor p21. rjptonline.orgrsc.org

In another study, a novel series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). One of the most active compounds from this series, designated as compound 8a, was found to arrest the cell cycle of PC-3 cells at the pre-G1 phase. eurjchem.comnih.gov Other related pyrimidine (B1678525) derivatives have also been reported to arrest the cell cycle at the G2/M phase. eurjchem.com The ability of these compounds to interfere with the cell cycle is a key aspect of their therapeutic potential.

Table 1: Modulation of Cell Cycle by this compound and Related Derivatives

Compound Type/DesignationCancer Cell LineEffect on Cell CycleAssociated Molecular Changes
Pyrido[2,3-d] rjptonline.orgekb.egresearchgate.nettriazolo[4,3-a]pyrimidine (e.g., 15f)PC-3 (Prostate)G1 phase arrestEnhanced expression of p21
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a)PC-3 (Prostate)Pre-G1 phase arrestNot specified
1H-pyrazolo[3,4-d]pyrimidine derivativeMultipleG2/M phase arrestNot specified

Beyond halting cell proliferation, a critical function of effective anticancer agents is the induction of programmed cell death, or apoptosis, in malignant cells. Derivatives of this compound have been shown to be potent inducers of apoptosis through multiple molecular pathways. researchgate.nettandfonline.com

The induction of apoptosis often involves a cascade of enzymes known as caspases. Several studies have confirmed that pyrido[2,3-d]pyrimidine derivatives trigger apoptosis through caspase-dependent pathways. rjptonline.org For example, the aforementioned compound 15f was shown to induce apoptosis in PC-3 cells via a caspase-3 dependent mechanism. rjptonline.orgrsc.org Similarly, compound 8a, which arrested the cell cycle at the pre-G1 phase, also induced a significant apoptotic effect in PC-3 cells, marked by a 5.3-fold increase in the level of caspase-3. eurjchem.comnih.gov

Further investigation into the mechanisms has revealed the involvement of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies on certain pyrido[2,3-d]pyrimidine derivatives demonstrated that they induce apoptosis by upregulating pro-apoptotic proteins like Bax and p53, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov This modulation of the Bax/Bcl-2 ratio is a crucial factor in tipping the cellular balance towards apoptosis. This activity confirms that the pyrido[2,3-d]pyrimidine core is a valuable scaffold for discovering new cytotoxic agents that act through either intrinsic or extrinsic apoptotic pathways. tandfonline.comnih.gov

Table 2: Apoptotic Effects of this compound and Related Derivatives

Compound Type/DesignationCancer Cell LineApoptotic MechanismKey Molecular Targets
Pyrido[2,3-d] rjptonline.orgekb.egresearchgate.nettriazolo[4,3-a]pyrimidine (e.g., 15f)PC-3 (Prostate)Caspase-3 dependent pathwayCaspase-3
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a)PC-3 (Prostate)Significant apoptosis induction5.3-fold increase in Caspase-3
Pyrido[2,3-d]pyrimidine derivatives (e.g., 6b, 8d)PC-3, MCF-7 (Breast)Intrinsic pathway activationActivation of Bax, p53; Downregulation of Bcl-2

Antimicrobial Research Applications

In addition to their anticancer properties, derivatives of the this compound scaffold have been investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of pathogenic bacteria and fungi.

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. ekb.eg Research has identified N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives as a promising class of compounds with potent antibacterial activity. rjptonline.org A series of these compounds were synthesized and tested for their antibacterial potential, with some showing promising activity based on minimum inhibitory concentration (MIC) values. ekb.eg For example, compound 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol (designated 6o) exhibited a low MIC in the range of 2-5µg/mL against most of the bacterial strains studied. ekb.eg

Further studies on related pyrido[2,3-d]pyrimidine structures have shown good in-vitro antibacterial activity against both Gram-positive bacteria, such as Staphylococcus and Bacillus cereus, and Gram-negative bacteria like P. merabitis and S. maresens. researchgate.net Some of these compounds showed inhibitory effects comparable to the standard antibiotic Streptomycin. researchgate.net The broad spectrum of activity highlights the versatility of the pyrido[2,3-d]pyrimidine scaffold in developing new antibacterial therapies.

Table 3: Antibacterial Activity of Selected this compound Derivatives

Compound DesignationTarget OrganismsMinimum Inhibitory Concentration (MIC)
2-((2-Phenylpyrido[2,3-d] pyrimidin-4-yl)amino)phenol (6o)Various bacterial strains2-5 µg/mL
7-amino-2,4-dioxo-5-(2-nitrophenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (4h)Gram-positive & Gram-negative bacteriaComparable to Streptomycin

The pyrido[2,3-d]pyrimidine core has also been a foundation for the synthesis of compounds with significant antifungal properties. eurjchem.comresearchgate.net In one study, a series of new derivatives were synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide. eurjchem.comresearchgate.net Among the synthesized compounds was 7-methoxy-5-(4-methoxyphenyl)-4-oxo-2-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (designated 3b). eurjchem.comresearchgate.net Several of the compounds in this series were reported to have significant antifungal activities. eurjchem.comresearchgate.net Other research has also confirmed that various pyrido[2,3-d]pyrimidine derivatives exhibit excellent antimicrobial activities against tested fungi, in some cases comparable to standard drugs. researchgate.net

A key to developing effective and novel antimicrobials is the identification of unique enzymatic targets within the pathogen that are absent or sufficiently different in the host. Biotin (B1667282) carboxylase (BC) has been identified as such a target. rjptonline.orgekb.eg This enzyme is a component of acetyl-CoA carboxylase (ACC), which catalyzes a crucial step in fatty acid synthesis, a pathway essential for bacterial membrane biogenesis. rjptonline.orgmdpi.com

Researchers have specifically designed and synthesized N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives to act as potent antibacterial agents by targeting the biotin carboxylase enzyme. rjptonline.orgekb.eg The mechanism involves the inhibition of BC, which catalyzes the ATP-dependent carboxylation of biotin. ekb.egnih.gov This inhibition disrupts the fatty acid synthesis pathway, leading to bacterial death. nih.gov The compound 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol (6o), which showed potent antibacterial activity, was also identified as a promising biotin carboxylase inhibitor. ekb.eg Molecular docking studies confirmed its interaction with the active site residues of the enzyme, validating biotin carboxylase as a key pharmacological target for this class of compounds. ekb.eg

Anti-inflammatory Research Applications

While direct research on the anti-inflammatory properties of this compound is limited in the public domain, studies on structurally similar compounds and derivatives of the broader pyrido[2,3-d]pyrimidine class suggest potential in this area. The anti-inflammatory actions of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Research into analogous heterocyclic systems indicates that the pyrido[2,3-d]pyrimidine core can serve as a template for the development of COX inhibitors. For instance, a study on a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives, which share a fused pyridine-pyrimidine ring system, demonstrated potential anti-inflammatory activity through dual inhibition of COX-1 and COX-2. While not a direct derivative of this compound, this highlights the potential of the core structure to interact with COX enzymes.

Furthermore, studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are bioisosteres of the pyrido[2,3-d]pyrimidine system, have shown selective COX-2 inhibitory activity. In one study, 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their ability to inhibit human COX-1 and COX-2 isoenzymes. One compound with a para-fluorophenyl substituent at the 2-position exhibited notable inhibition and selectivity for COX-2 over COX-1, suggesting that the 2-phenyl substituent is a key pharmacophoric feature for this activity. ijper.org

A series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and evaluated for their cyclooxygenase inhibition. The majority of these compounds showed greater potential for inhibiting COX-2 than COX-1. nih.gov

Table 1: COX-2 Inhibition by Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound R-group at position 2 COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
5 p-fluorophenyl 202.96 42.19 4.81
6 Phenyl >400 >400 -
8 p-chlorophenyl 311.23 89.45 3.48
9 p-methoxyphenyl >400 156.78 >2.55
Indomethacin - 0.68 18.3 0.04

Data sourced from a study on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. ijper.org

Other Investigated Biological Activities

Beyond anti-inflammatory applications, derivatives of the pyrido[2,3-d]pyrimidine scaffold have been explored for a range of other biological activities.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications. A study investigating new pyrido[2,3-d]pyrimidine derivatives demonstrated their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). The results indicated that all the tested compounds inhibited the activity of both hCA I and hCA II enzymes. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

Compound hCA I IC50 (µM) hCA II IC50 (µM)
7c 10.43 12.36
7e 6.79 11.52
7i 13.25 14.89
7j 11.08 13.67

IC50 values represent the concentration required for 50% inhibition of enzyme activity. nih.gov

Derivatives of pyrido[2,3-d]pyrimidine have also been investigated for their potential as herbicides. A series of novel pyrido[2,3-d]pyrimidine-2,4-dione derivatives were designed and synthesized to search for new protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme, and its inhibition leads to phytotoxicity.

Another study reported the synthesis of a series of pyrido[2,3-d]pyrimidine compounds and tested their herbicidal activity against lettuce and bentgrass. researchgate.net Several of these compounds exhibited good herbicidal activity, particularly against the monocot bentgrass. The most active compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, showed activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin. Molecular docking studies suggested that the herbicidal action of this compound is likely due to the inhibition of protoporphyrinogen oxidase. researchgate.net

The broader class of pyrido[2,3-d]pyrimidines has been shown to possess antiviral activity. A study focused on the synthesis and biological activity of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines and related pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine derivatives as antiviral agents. Several of the synthesized compounds were tested for their activity against herpes simplex virus (HSV), with some demonstrating good antiviral effects. nih.gov While this research did not specifically include this compound, it highlights the potential of the pyrido[2,3-d]pyrimidine scaffold in the development of new antiviral drugs.

Computational Chemistry and Molecular Modeling in 2 Phenylpyrido 2,3 D Pyrimidin 4 3h One Research

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a target protein. For 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and its analogs, docking studies have been instrumental in elucidating their binding mechanisms to various biological targets, including protein kinases and enzymes involved in cancer and microbial pathogenesis.

Analysis of Binding Modes and Intermolecular Forces

Molecular docking simulations have revealed that the this compound scaffold typically orients itself within the active site of target proteins to form a network of specific intermolecular interactions. These interactions are crucial for the stability of the ligand-protein complex and are primarily governed by hydrogen bonding and hydrophobic interactions.

For instance, in studies targeting Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression, derivatives of the this compound scaffold have been shown to form hydrogen bonds with key amino acid residues in the ATP-binding pocket. nih.gov The pyrimidine (B1678525) and pyridone rings often act as hydrogen bond acceptors and donors, respectively. The phenyl group at the 2-position, along with other substituents, frequently engages in hydrophobic interactions with nonpolar residues of the target protein, further anchoring the ligand in the binding site. nih.gov

Similarly, in the context of antimicrobial research, docking studies of novel pyrido[2,3-d]pyrimidines have demonstrated their ability to occupy the active pocket of Biotin (B1667282) Carboxylase, a vital enzyme in fatty acid synthesis in bacteria and fungi. ekb.eg The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions, leading to the inhibition of the enzyme. ekb.eg

A summary of key intermolecular interactions observed in docking studies of this compound derivatives with various targets is presented below:

Target ProteinKey Interacting ResiduesTypes of Interactions
EGFRMet793, Cys797Hydrogen bonding, hydrophobic interactions
Thymidylate SynthaseCys195Hydrogen bonding
PIM-1 KinaseLys67, Asp128Hydrogen bonding, hydrophobic interactions
Biotin CarboxylaseVarious active site residuesHydrogen bonding, hydrophobic interactions

Prediction of Inhibitory Activities and Binding Affinities

A significant outcome of molecular docking studies is the prediction of the binding affinity and, consequently, the inhibitory activity of a ligand. This is often quantified by a docking score, which is a numerical value representing the goodness of fit of the ligand in the protein's active site. Lower docking scores generally indicate a more favorable binding and potentially higher inhibitory activity.

For example, in a study focused on designing novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as selective thymidylate synthase inhibitors, several designed ligands, based on the this compound scaffold, exhibited better docking scores than the standard drug, raltitrexed. nih.gov This suggests that these novel compounds could have superior inhibitory potential.

The predicted binding affinities from docking studies often correlate well with experimentally determined inhibitory concentrations (IC50 values). For instance, a series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as EGFR inhibitors showed a good correlation between their docking scores and their in vitro cytotoxic activities against various cancer cell lines. nih.gov

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold has been successfully employed as a template in virtual screening campaigns to discover novel and potent inhibitors for various therapeutic targets.

In one such study, a database of pyrido[2,3-d]pyrimidine derivatives was virtually screened to identify novel inhibitors of human thymidylate synthase. nih.gov This approach, combined with subsequent molecular docking and binding free energy calculations, led to the identification of several promising hit compounds with predicted high potency. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds like this compound. These calculations provide valuable information that complements experimental findings and aids in understanding the molecule's behavior at a subatomic level.

While specific DFT studies solely on this compound are not extensively reported, research on closely related derivatives provides significant insights. For instance, DFT calculations have been used to analyze the molecular geometry, electronic properties, and vibrational frequencies of novel pyrido[2,3-d]pyrimidine derivatives. These studies help in confirming the synthesized structures and understanding their chemical reactivity.

Chemoinformatic Approaches in Compound Library Design

Chemoinformatics combines chemistry, computer science, and information science to optimize the process of drug discovery. In the context of this compound, chemoinformatic approaches are crucial for the rational design of compound libraries with desired physicochemical and pharmacological properties.

By analyzing the structure-activity relationships (SAR) of a series of this compound derivatives, chemoinformatic models can be developed to predict the biological activity of new, unsynthesized compounds. These models can guide the selection of substituents on the pyrido[2,3-d]pyrimidine scaffold to enhance potency and selectivity for a specific target. For example, the design of a library of 42 novel pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors was guided by chemoinformatic principles to ensure drug-like properties and optimal interactions with the target enzyme. nih.gov

Future Research Directions and Translational Opportunities for 2 Phenylpyrido 2,3 D Pyrimidin 4 3h One

Prospects for Development of Novel Therapeutic Agents

The core structure of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and its derivatives has been identified as a key pharmacophore for targeting various enzymes and receptors implicated in significant pathologies, most notably cancer and inflammatory diseases.

Anticancer Agents: A primary focus of research has been the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives as kinase inhibitors. nih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. encyclopedia.pub Derivatives of this scaffold have shown potent inhibitory activity against several key oncogenic kinases:

Epidermal Growth Factor Receptor (EGFR): New series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as inhibitors of both wild-type EGFR (EGFRWT) and its resistant mutant EGFRT790M. nih.gov For instance, compound 8a from one study demonstrated significant inhibitory activity against both forms of the enzyme, with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov This dual inhibition is critical for overcoming acquired resistance in cancer therapy. These compounds induce apoptosis and cause cell cycle arrest, highlighting their therapeutic potential against cancers like prostate, lung, colon, and breast cancer. nih.gov

Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidine moiety is present in Palbociclib, a highly successful drug that targets CDK4 and CDK6 to treat certain types of breast cancer. mdpi.com This precedent fuels further exploration of novel derivatives as next-generation CDK inhibitors.

Other Kinases: The scaffold has been investigated for its activity against a range of other kinases, including tyrosine kinases, PI3K, and p38 MAP kinases, which are involved in various cancer signaling pathways. nih.govrsc.org

Anti-inflammatory Agents: Beyond oncology, the pyrido[2,3-d]pyrimidin-4(3H)-one structure is a promising candidate for developing new anti-inflammatory drugs. Research has focused on its ability to inhibit microsomal prostaglandin E(2) synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade that produces prostaglandin E2. nih.gov Potent analogs have been identified with IC50 values in the nanomolar range in both enzymatic and cellular assays, suggesting a potential alternative to traditional NSAIDs and coxibs with a potentially improved safety profile. nih.gov

Other Therapeutic Areas: The versatility of the scaffold extends to other potential applications. Derivatives have been investigated as:

sst2 Agonists: A series of 3H-pyrido[2,3-d]pyrimidin-4-ones were discovered to be potent and biased agonists for the somatostatin receptor 2 (sst2), with potential applications in treating conditions like acromegaly by suppressing growth hormone secretion. nih.gov

Antiplatelet Agents: Certain derivatives have shown in vitro inhibitory activity against platelet aggregation induced by ADP, suggesting a possible role in cardiovascular disease. nih.gov

Dihydrofolate Reductase (DHFR) Inhibitors: The structural similarity to pteridines makes these compounds candidates for DHFR inhibition, a target for antimicrobial and anticancer therapies. nih.gov

Compound ClassTherapeutic TargetPotential Disease ApplicationReported Activity (Example)
Pyrido[2,3-d]pyrimidin-4(3H)-one DerivativesEGFRWT and EGFRT790MNon-Small Cell Lung Cancer, Prostate CancerCompound 8a: IC50 = 0.099 µM (WT), 0.123 µM (T790M) nih.gov
2-Aryl Substituted Pyrido[2,3-d]pyrimidin-4(3H)-onesmPGES-1Inflammatory Diseases, PainAnalogs with IC50 <10 nM in cellular assays nih.gov
Substituted 3H-pyrido[2,3-d]pyrimidin-4-onesSomatostatin Receptor 2 (sst2)AcromegalyPotent and selective agonists nih.gov
Pyrido[2,3-d]pyrimidine-2,4-diaminesDihydrofolate Reductase (DHFR)Cancer, Infectious DiseasesEffective against Toxoplasma gondii nih.gov

Advancements in Synthetic Methodologies for Enhanced Diversity

The exploration of the full therapeutic potential of the this compound scaffold is contingent upon the development of efficient and versatile synthetic methods. Future research will focus on methodologies that allow for the rapid generation of diverse libraries of compounds for biological screening.

There are several general approaches for synthesizing the pyrido[2,3-d]pyrimidine core, typically starting from a substituted pyrimidine (B1678525) ring. The pyridine (B92270) portion of the fused ring system is constructed through various cyclization strategies. Recent advancements aim to improve upon these classic methods:

Multi-component Reactions: One-pot, multi-component reactions are highly sought after as they offer a streamlined approach to complex molecules from simple starting materials, reducing time, cost, and waste.

Diversity-Oriented Synthesis: Strategies are being developed to allow for the easy introduction of a wide range of substituents at various positions on the scaffold. For example, methods to functionalize the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones, which has traditionally been limited, are being explored to create novel chemical entities. mdpi.com

Novel Catalysis: The use of nanocatalysts, such as HAp-encapsulated-γ-Fe2O3 supported sulfonic acid, is being investigated to facilitate the synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions, promoting green chemistry principles. researchgate.net

Straightforward Entry: A direct synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed starting from 2-chloropyridine-3-carboxylic acid. This method involves a one-step esterification, nucleophilic aromatic substitution, and amide formation, followed by ring closure, enabling the attachment of different groups to the nitrogen atoms. nih.gov

These advanced synthetic approaches will be crucial for building libraries of compounds with varied steric and electronic properties, which is essential for probing structure-activity relationships (SAR) and optimizing lead compounds.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery that is being increasingly applied to the development of this compound derivatives.

Molecular Docking: In silico molecular docking studies are routinely used to predict and analyze the binding modes of newly synthesized compounds within the active sites of their target proteins. nih.gov For EGFR inhibitors, docking helps to rationalize the observed inhibitory activity by examining interactions with key amino acid residues in the ATP-binding pocket of both wild-type and mutant forms of the kinase. nih.gov This computational insight guides the design of new analogs with improved binding affinity and selectivity. mdpi.com

In Silico ADME Prediction: Computational tools are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds early in the design phase. nih.govresearchgate.net The QikProp module, for example, can be used to evaluate druglikeness and pharmacokinetic parameters. researchgate.net This allows researchers to prioritize the synthesis of compounds with a higher probability of possessing favorable biopharmaceutical properties, reducing late-stage attrition. nih.gov

Structure-Based Drug Design: The integration of experimental data from biological assays with computational models allows for a continuous cycle of design, synthesis, and testing. This iterative process accelerates the optimization of lead compounds, refining their potency against the intended target while minimizing off-target effects.

ApproachApplication in Pyrido[2,3-d]pyrimidine ResearchKey Outcome
Molecular DockingPredicting binding modes of derivatives in kinase active sites (e.g., EGFR, VEGFR2) nih.govmdpi.comRationalize structure-activity relationships and guide the design of more potent inhibitors.
In Silico ADME/ToxEvaluating pharmacokinetic properties (solubility, permeability) of new analogs nih.govPrioritize synthesis of compounds with favorable drug-like characteristics.
Density Functional Theory (DFT)Establishing the geometry and electronic properties of synthesized compounds researchgate.netConfirm structures and understand reactivity for synthetic optimization.

Exploration of New Pharmacological Targets and Disease Areas

While cancer and inflammation are the most explored areas, the inherent chemical versatility of the this compound scaffold makes it a promising starting point for discovering drugs for a multitude of other diseases. Future research will likely expand into new pharmacological targets.

The pyrido[2,3-d]pyrimidine framework is considered a bioisostere of purines and pteridines, suggesting it can interact with a wide range of biological targets that recognize these native structures. nih.govresearchgate.net

Potential New Targets and Indications:

Neurological Disorders: Given the broad activity of kinase inhibitors, exploring the effect of these compounds on kinases involved in neuroinflammation and neurodegeneration (e.g., p38 MAP kinase) could open up avenues for treating diseases like Alzheimer's or Parkinson's. mdpi.com The scaffold has also been associated with CNS depressive activities. nih.gov

Infectious Diseases: The established activity of related compounds against DHFR in parasites like Toxoplasma gondii provides a strong rationale for developing novel pyrido[2,3-d]pyrimidine derivatives as antibacterial, antifungal, or antiparasitic agents. nih.govresearchgate.net

Metabolic Diseases: Kinases and other enzymes targeted by this scaffold also play roles in metabolic signaling pathways, suggesting potential applications in diseases such as diabetes.

The continued screening of diverse libraries of this compound derivatives against a wide panel of biological targets will be a key strategy for unlocking the full therapeutic potential of this remarkable scaffold.

Q & A

Q. Q1. What are the most efficient synthetic routes for 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via intramolecular cyclization of precursor amides or one-pot multicomponent reactions. For example:

  • Transamidation-Cyclization Route : Reacting ester intermediates (e.g., 442) with ammonia gas followed by cyclization yields 64% of the target compound .
  • One-Pot Synthesis : Using 2-aminopyridine derivatives, aromatic aldehydes, and potassium phosphate in aqueous media at 100°C achieves yields >85% .
    Optimization Tips :
  • Use excess ammonia gas or high-pressure conditions to drive transamidation.
  • Employ green catalysts (e.g., iodine) to enhance cyclization efficiency and reduce byproducts .

Advanced Synthesis: Regioselectivity and Functionalization

Q. Q2. How can regioselective functionalization at the pyrimidine or pyridine ring be achieved to expand structural diversity?

Methodological Answer:

  • Bromination : Treat intermediates with bromine in acetic acid to introduce bromine at position 6, enabling cross-coupling reactions (e.g., with propargylamine) .
  • Thiol-Mediated Cyclization : Use thiols to promote dehydroaromatization, enabling selective substitution at position 2 or 3 .
    Example : 6-Bromo-3-(prop-2-ynyl)pyrido[2,3-d]pyrimidin-4(3H)-one was synthesized with 86% yield via bromination and propargylamine coupling .

Biological Activity and Target Identification

Q. Q3. What are the primary biological targets of this compound derivatives?

Methodological Answer:

  • Anti-Inflammatory : Inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), a downstream target in the arachidonic acid pathway, with IC50 values <1 µM in select derivatives .
  • Anticancer : Derivatives like 3-amino and hydroxy-substituted analogs show IC50 >5 mg/mL against NCI-60 cancer cell lines .
    Validation : Use COX-2/mPGES-1 dual inhibition assays to confirm selectivity and reduce cardiovascular side effects .

Advanced SAR Studies

Q. Q4. How do substituents at position 2 or 3 influence tyrosinase or VEGFR-2 inhibitory activity?

Methodological Answer:

  • Tyrosinase Inhibition : 2-Substituted derivatives (e.g., 4g with 2,4-dihydroxybenzene) show enhanced binding to tyrosinase active sites via hydrogen bonding (confirmed by molecular docking) .
  • VEGFR-2 Inhibition : Hybridization with 1,3,4-oxadiazol moieties improves affinity for the kinase hinge region. Hydrophobic tails (e.g., aryl groups) enhance allosteric pocket binding .
    Experimental Design : Combine docking studies (AutoDock Vina) with enzymatic assays (ELISA-based kinase inhibition) to validate SAR .

Mechanistic and Computational Studies

Q. Q5. What computational strategies are effective for predicting binding modes with mPGES-1 or tyrosinase?

Methodological Answer:

  • Molecular Docking : Use Glide (Schrödinger Suite) to simulate binding to mPGES-1’s hydrophobic cavity. Key interactions include π-π stacking with Phe-44 and hydrogen bonds with Arg-126 .
  • MD Simulations : Perform 100-ns simulations (AMBER) to assess stability of VEGFR-2 inhibitor complexes, focusing on DFG motif conformational changes .

Analytical Characterization Challenges

Q. Q6. How can NMR and IR spectral ambiguities in substituted derivatives be resolved?

Methodological Answer:

  • NMR : Use 2D techniques (HSQC, HMBC) to assign protons in crowded regions (e.g., aromatic rings). For 3-substituted derivatives, NOESY confirms spatial proximity of substituents .
  • IR : Monitor carbonyl stretches (1650–1700 cm⁻¹) to distinguish keto-enol tautomers. Thioxo derivatives show distinct S-H stretches at 2500 cm⁻¹ .

Addressing Data Contradictions

Q. Q7. How to resolve discrepancies in reported anticancer activity across derivatives?

Methodological Answer:

  • Assay Variability : Standardize NCI-60 screening protocols (e.g., concentration ranges, incubation times).
  • Physicochemical Factors : Evaluate solubility (via HPLC logP) and metabolic stability (microsomal assays) to clarify bioactivity differences .

Therapeutic Potential in Multi-Target Approaches

Q. Q8. Can this compound derivatives act as dual inhibitors for inflammation and cancer?

Methodological Answer:

  • Dual Targeting : Design hybrids with mPGES-1 and VEGFR-2 inhibitory moieties. For example, integrate a 1,3,4-oxadiazol linker to bridge pharmacophores .
  • In Vivo Validation : Use murine models of colitis-associated cancer to assess anti-inflammatory and antiproliferative effects .

Stability and Formulation Challenges

Q. Q9. What strategies improve the stability of this compound in aqueous formulations?

Methodological Answer:

  • Prodrug Approach : Convert labile groups (e.g., hydroxyl) to esters or phosphates.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life in physiological media .

Green Chemistry Applications

Q. Q10. How can solvent-free or aqueous-phase synthesis reduce environmental impact?

Methodological Answer:

  • Iodine-Catalyzed Cyclization : Achieve 85–93% yields in water, avoiding toxic solvents .
  • Microwave Assistance : Reduce reaction times (7 h → 30 min) and energy use in one-pot syntheses .

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